Methyl 2-chloro-5-hydrazinobenzoate hydrochloride
Overview
Description
“Methyl 2-chloro-5-hydrazinobenzoate hydrochloride” is a chemical compound with the CAS Number: 723242-88-4 . Its molecular weight is 237.08 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClN2O2.ClH . The Inchi key for this compound is GYOFNTDZGUYRGT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 237.08 .Scientific Research Applications
Structural Studies and Reactivity
- A study by Tiagi and Joshi (1972) explored the structural aspects and reactivity of hydrazino derivatives, including compounds structurally similar to Methyl 2-chloro-5-hydrazinobenzoate hydrochloride. Their research indicated that the position of the chlorine atom adjacent to the nitrogen in the ring significantly affects reactivity, especially in benzoquinolines (Tiagi & Joshi, 1972).
Crystal Structure Analysis
- Ethyl 4-hydrazinobenzoate hydrochloride, a compound related to this compound, was synthesized and characterized in a study by Restrepo et al. (2019). The study provided insights into the crystal structure and non-covalent interactions, highlighting the importance of hydrogen bonds in the crystal lattice (Restrepo et al., 2019).
Antitumor Activity
- Nguyen et al. (1990) investigated compounds including 4-hydrazino derivatives for antitumor activity. Their findings suggest that such compounds, which are structurally similar to this compound, can be potential antineoplastic agents (Nguyen et al., 1990).
Synthesis and Reactivity in Organic Chemistry
- Research by Imafuku et al. (1985) on the methylation of tropones and subsequent reactions with hydrazine provides insights into the synthesis and reactivity of hydrazino derivatives. This is relevant for understanding the chemical behavior of compounds like this compound (Imafuku et al., 1985).
Novel Reactions and Compound Synthesis
- The study by Mamedov et al. (1991) on the reaction of methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazones details the synthesis of novel compounds involving hydrazino derivatives. This research contributes to the understanding of unique reactions and synthesis methods relevant to this compound (Mamedov et al., 1991).
Mechanism of Action
Hydrazones are often used in organic synthesis, particularly in the formation of hydrazones from carbonyl compounds, such as aldehydes and ketones . The reaction involves the nucleophilic NH2 group in the hydrazine attacking the electrophilic carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates to form the hydrazone .
Hydrazones have E and Z stereoisomers, but the energy barrier for interconversion is so low that it is difficult to isolate the isomers .
Properties
IUPAC Name |
methyl 2-chloro-5-hydrazinylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-4-5(11-10)2-3-7(6)9;/h2-4,11H,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFNTDZGUYRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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